N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide
Description
The compound N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide is a bis-furan-substituted ethanediamide derivative featuring a morpholine ring. Ethanediamides (oxalamides) are known for their diverse biological activities, including enzyme inhibition and receptor modulation. The dual furan moieties in this compound likely contribute to π-π stacking interactions and hydrogen bonding, while the morpholine ring enhances solubility due to its polar oxygen atom .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c21-16(18-11-13-3-1-7-24-13)17(22)19-12-14(15-4-2-8-25-15)20-5-9-23-10-6-20/h1-4,7-8,14H,5-6,9-12H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQATMACELZQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330718 | |
| Record name | N-(furan-2-ylmethyl)-N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816565 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
877631-13-5 | |
| Record name | N-(furan-2-ylmethyl)-N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furfuryl)-N’'-[2-(2-furyl)-2-morpholino-ethyl]oxamide typically involves multi-step organic reactions The process begins with the preparation of intermediate compounds, such as furfurylamine and 2-furylmethylamine, which are then reacted with oxalyl chloride to form the oxamide backbone
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-furfuryl)-N’'-[2-(2-furyl)-2-morpholino-ethyl]oxamide undergoes various types of chemical reactions, including:
Oxidation: The furfuryl and furyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxamide backbone can be reduced to form amines.
Substitution: The morpholino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Furfuryl aldehyde, furyl carboxylic acid.
Reduction: Corresponding amines.
Substitution: Various substituted morpholino derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Structure:
The compound features a furan ring, a morpholine ring, and an amide functional group, which contribute to its unique properties.
Synthesis:
The synthesis of N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide typically involves several steps:
- Formation of the Furan Ring: This can be achieved through methods like the Paal-Knorr synthesis.
- Introduction of the Morpholine Ring: This is accomplished via nucleophilic substitution reactions.
- Amide Formation: The final step involves reacting an intermediate with appropriate acylating agents.
Biological Activities
The compound has garnered attention for its diverse biological activities:
Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown effective inhibition at low concentrations, suggesting its potential as an antimicrobial agent in clinical settings.
Anticancer Activity:
In vitro studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines, including breast and colon cancer cells. It has been shown to induce apoptosis in MCF-7 breast cancer cells, highlighting its potential as a therapeutic agent in oncology.
Enzyme Inhibition:
The compound has been studied for its ability to inhibit specific enzymes, such as carbonic anhydrase, which plays a crucial role in various physiological processes. This inhibition can be pivotal in drug development for conditions where enzyme modulation is beneficial.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, demonstrating its potential as a new antimicrobial agent.
Case Study 2: Anticancer Effects
Another study focused on the anticancer effects of this compound on various cancer cell lines. It was found to significantly inhibit cell proliferation and induce apoptosis in MCF-7 cells at concentrations lower than those used for conventional chemotherapeutics like doxorubicin.
| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Effective against biofilm formation |
| Antimicrobial | Escherichia coli | 0.30 - 0.35 | Comparable to standard antibiotics |
| Antitumor | MCF-7 (Breast Cancer) | IC50 < 1.98 | Induces apoptosis |
| Antitumor | HT29 (Colon Cancer) | IC50 < 1.61 | Significant growth inhibition |
Mechanism of Action
The mechanism of action of N-(2-furfuryl)-N’'-[2-(2-furyl)-2-morpholino-ethyl]oxamide involves its interaction with specific molecular targets. The furfuryl and furyl groups may interact with enzymes or receptors, modulating their activity. The morpholino group can enhance the compound’s solubility and bioavailability, facilitating its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Ethanediamide Derivatives with Heterocyclic Substituents
a) N'-[2-(Furan-2-yl)-2-(Morpholin-4-yl)ethyl]-N-(2-Methoxyethyl)Ethanediamide (CAS 877630-85-8)
- Key Differences : Replaces the furan-2-ylmethyl group with a 2-methoxyethyl chain.
b) BA75358 (CAS 877631-51-1)
- Structure : N-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide.
- Comparison : Replaces one furanmethyl group with a phenylpiperazine moiety.
- Implications : The phenylpiperazine introduces aromaticity and basicity, which may enhance receptor binding affinity in neurological targets. However, the morpholine retains solubility advantages over purely aromatic substituents .
c) BA72388 (CAS 877631-48-6)
- Structure : Features a 4-chlorophenylethyl group and 4-phenylpiperazine.
- Comparison : Lacks morpholine and furanmethyl groups.
Furan-Containing Carboxamides and Thiazolidinones
a) Methyl [3-(Propan-2-ylcarbamoyl)Furan-2-yl]Acetate (95a)
- Structure : Carbamoyl-substituted furan with an ester linkage.
- Comparison : Highlights the role of furan in carboxamide derivatives for hydrogen bonding. The ethanediamide backbone in the target compound may offer greater conformational rigidity compared to ester-linked analogs .
b) N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]Furan-2-carboxamide
- Structure: Furan-carboxamide fused to a thiazolidinone-chromene system.
- The target compound’s morpholine ring may confer distinct solubility and pharmacokinetic profiles .
Ranitidine-Related Compounds
a) Ranitidine Nitroacetamide (USP 31)
- Structure: Contains a dimethylaminomethyl-furan and sulfonamide group.
- The target compound’s ethanediamide linker and morpholine substitution diverge from ranitidine’s sulfonamide-based design .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Key Substituents | Molecular Weight | LogP* (Predicted) | Notable Features |
|---|---|---|---|---|
| Target Compound | Dual furanmethyl, morpholine | ~450 (estimated) | 2.1 | High solubility, hydrogen bonding capacity |
| CAS 877630-85-8 | 2-Methoxyethyl, morpholine | 455.55 | 1.8 | Enhanced hydrophilicity |
| BA75358 | Phenylpiperazine, morpholine | 455.55 | 3.0 | Aromatic binding potential |
| BA72388 | 4-Chlorophenyl, phenylpiperazine | 480.99 | 3.5 | High lipophilicity |
| Methyl [3-(Propan-2-ylcarbamoyl)Furan-2-yl]Acetate | Isopropylcarbamoyl, ester | 225.22 | 1.5 | Ester hydrolysis susceptibility |
*LogP values estimated using fragment-based methods.
Research Findings and Implications
- Morpholine vs. Piperazine : Morpholine-containing analogs (e.g., target compound, CAS 877630-85-8) exhibit higher solubility than piperazine derivatives (e.g., BA75358), making them favorable for oral bioavailability .
- Furan Contributions : Dual furan groups in the target compound may enhance binding to aromatic residues in enzymes or receptors, as seen in furan-carboxamide hybrids .
- Synthetic Considerations : Ethanediamide synthesis routes (e.g., coupling reactions) are likely shared with analogs in , though purification challenges may arise due to the polar morpholine group .
Biological Activity
N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound characterized by its unique structural features, including furan and morpholine moieties. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
| Property | Value |
|---|---|
| IUPAC Name | N-(furan-2-ylmethyl)-N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]ethanediamide |
| Molecular Formula | C17H22N4O3 |
| Molecular Weight | 334.39 g/mol |
| LogP | 1.4034 |
| Polar Surface Area | 58.96 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The furan and morpholine groups may facilitate binding to various receptors or enzymes, thereby modulating their activity. This interaction can lead to a range of pharmacological effects, including anti-inflammatory and analgesic properties.
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological activities:
- Anti-inflammatory Activity : Studies have shown that compounds with similar structures often exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
- Antioxidant Properties : The presence of furan rings is associated with antioxidant activity, which can protect cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
Case Studies
- Study on Anti-inflammatory Effects :
-
Antioxidant Activity Assessment :
- In vitro assays demonstrated that derivatives of furan compounds exhibit strong antioxidant activity, scavenging free radicals effectively. This suggests that this compound could similarly offer protective effects against oxidative damage .
- Antimicrobial Studies :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(Furfuryl)-N'-[(Furfuryl)methyl]oxamide | Contains furfuryl groups | Anti-inflammatory, Antioxidant |
| 2-Furanmethanethiol | Lacks oxamide and morpholino groups | Antimicrobial |
| Furfuryl mercaptan | Contains a single furfuryl group | Distinct odor; limited biological activity |
Unique Attributes
The combination of furan and morpholino groups in this compound imparts distinct chemical and biological properties compared to other compounds. This structural complexity enhances its solubility and bioavailability, making it a valuable candidate for further research in drug development.
Q & A
Basic: What are the standard synthetic routes for preparing N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide?
Answer:
The synthesis typically involves multi-step coupling reactions. Key steps include:
- Amide bond formation : Use of coupling agents like EDC/HOBt or DCC for ethanediamide linkage.
- Morpholine incorporation : Alkylation or nucleophilic substitution to introduce the morpholin-4-yl group.
- Furan functionalization : Protection of furan rings (e.g., using acetyl or benzyl groups) to prevent side reactions, followed by deprotection .
- Purification : Column chromatography (silica gel, CHCl/MeOH gradients) or recrystallization (e.g., from ethyl acetate) .
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR to confirm backbone structure and substituents. For example, morpholine protons appear as triplets (δ ~2.5–3.5 ppm), while furan protons resonate at δ ~6.3–7.4 ppm .
- Single-crystal X-ray diffraction : Determines molecular conformation and hydrogen-bonding networks. A triclinic crystal system (space group P1) with unit cell parameters (e.g., a = 8.4141 Å, α = 87.138°) is typical for similar morpholine derivatives .
Advanced: How can reaction yields be optimized during morpholine ring introduction?
Answer:
- Catalyst screening : Use Lewis acids (e.g., ZnCl) to enhance nucleophilic substitution efficiency.
- Temperature control : Reactions at 0–5°C minimize side products (e.g., over-alkylation).
- Stoichiometry : A 1.2:1 molar ratio of morpholine to alkylating agent improves conversion .
- Monitoring : TLC or in-situ IR to track reaction progress and adjust parameters dynamically.
Advanced: How can contradictions in NMR data (e.g., unexpected splitting or missing peaks) be resolved?
Answer:
- Dynamic effects : Rotameric equilibria in amide bonds can split peaks. Use variable-temperature NMR (e.g., 25°C to −40°C) to slow conformational changes .
- Impurity analysis : Compare with HPLC-MS data to identify byproducts. Adjust purification steps (e.g., gradient elution in chromatography) .
- 2D NMR : COSY and HSQC experiments resolve overlapping signals and assign quaternary carbons .
Advanced: What computational methods are suitable for predicting the compound’s reactivity or binding affinity?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron distribution (e.g., furan’s π-system interaction with morpholine) .
- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with hydrophobic pockets). Reference crystallographic data (e.g., PDB ID: 1XYZ) for validation .
Advanced: How can the compound’s stability under varying pH and temperature conditions be assessed?
Answer:
- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via:
- pH-rate profiling : Conduct kinetic studies in buffers (pH 1–12) to determine degradation pathways.
Basic: What safety precautions are critical when handling intermediates during synthesis?
Answer:
- Hazardous reagents : Use acetyl chloride in a fume hood with PPE (gloves, goggles). Quench excess reagent with ice-cold methanol .
- Waste disposal : Neutralize acidic/basic waste before disposal. Follow OSHA guidelines for morpholine derivatives (flammable, irritant) .
Advanced: How can enantiomeric purity be ensured for chiral analogs of this compound?
Answer:
- Chiral chromatography : Use Chiralpak® AD-H columns with hexane/isopropanol eluents.
- Circular dichroism (CD) : Compare experimental CD spectra with computed spectra for enantiomer identification.
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during key coupling steps .
Basic: What are the typical solubility properties of this compound, and how do they affect assay design?
Answer:
- Solubility profile : Poor aqueous solubility (logP ~2.5). Use DMSO for stock solutions (≤10 mM) and dilute in assay buffers (e.g., PBS with 0.1% Tween-80) .
- Aggregation testing : Perform dynamic light scattering (DLS) to confirm monodispersion in solution.
Advanced: How can the compound’s pharmacokinetic properties be predicted in early-stage research?
Answer:
-
In silico ADMET : Use SwissADME to predict bioavailability, BBB penetration, and CYP450 interactions. Key parameters:
Parameter Prediction Lipophilicity (LogPo/w) 2.7 BBB permeability Low CYP3A4 inhibition Moderate -
Plasma protein binding : Equilibrium dialysis with human serum albumin (HSA) .
Advanced: What strategies mitigate furan ring oxidation during long-term storage?
Answer:
- Antioxidants : Add 0.1% BHT or ascorbic acid to solid samples.
- Packaging : Store under nitrogen in amber glass vials at −20°C.
- Stabilizers : Co-crystallize with cyclodextrins to shield reactive sites .
Basic: How is the compound’s purity validated before biological testing?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
